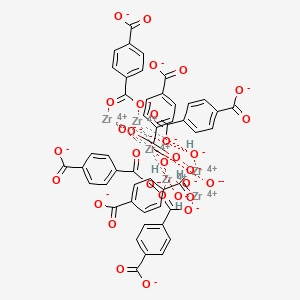
2-Cyano-5-(4-methoxy-3-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-(4-methoxy-3-methylphenyl)phenol, 95% (2-CN-MMPP-95) is a chemical compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 286.25 g/mol and a melting point of 101-103°C. This compound is widely used in organic synthesis, analytical chemistry, and other research applications. It is also known as 4-methoxy-3-methylphenyl-2-cyano-5-phenol, or MMPP-CN.
Aplicaciones Científicas De Investigación
2-CN-MMPP-95 has a wide range of scientific research applications. It has been used in the synthesis of quinolines and their derivatives, as a reagent for the preparation of 2-cyano-3-phenyl-5-aryl-4-methoxy-3-methylphenols, and as a catalyst for the synthesis of 2-cyano-3-phenyl-5-aryl-4-methoxy-3-methylphenols. It has also been used in the synthesis of various organic compounds, such as 2-cyano-3-phenyl-5-aryl-4-methoxy-3-methylphenols, and in the synthesis of fluorescent dyes. Additionally, it has been used in the synthesis of drug intermediates and in the determination of the purity of drugs.
Mecanismo De Acción
2-CN-MMPP-95 is used as a catalyst in the synthesis of organic compounds and as a reagent in the preparation of other compounds. It acts as an electron-donating group, donating electrons to the reaction center, thus promoting the reaction. It also acts as a proton-donating group, donating protons to the reaction center, thus promoting the reaction.
Biochemical and Physiological Effects
2-CN-MMPP-95 is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-CN-MMPP-95 has several advantages for use in laboratory experiments. It is a stable compound, with a long shelf life. It is also a relatively inexpensive compound, making it cost-effective for use in research. Additionally, it is readily available and easy to use.
The main limitation of 2-CN-MMPP-95 is that it is only suitable for use in laboratory experiments. It is not suitable for use in clinical trials or other human-based studies.
Direcciones Futuras
There are several potential future directions for the use of 2-CN-MMPP-95. It could be used in the synthesis of novel organic compounds, such as dyes, drugs, and drug intermediates. It could also be used in the synthesis of polymers and other materials. Additionally, it could be used in the preparation of catalysts for the synthesis of organic compounds. Finally, it could be used in the development of analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Métodos De Síntesis
2-CN-MMPP-95 is synthesized by the reaction of 4-methoxy-3-methylphenol (MMP) and sodium cyanide in an aqueous solution. The reaction proceeds in two steps. In the first step, MMP is reacted with sodium cyanide to form 4-methoxy-3-methylphenyl-2-cyano-5-phenol (MMPP-CN). In the second step, MMPP-CN is then recrystallized from aqueous ethanol to obtain 2-CN-MMPP-95.
Propiedades
IUPAC Name |
2-hydroxy-4-(4-methoxy-3-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-10-7-11(5-6-15(10)18-2)12-3-4-13(9-16)14(17)8-12/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACFIWLZKPDUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C#N)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684771 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(4-methoxy-3-methylphenyl)phenol | |
CAS RN |
1261952-63-9 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6416535.png)


![Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96%](/img/structure/B6416546.png)


![1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6416577.png)




